molecular formula C30H36Cl2N4O2 B6100619 Methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride

Methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride

Cat. No.: B6100619
M. Wt: 555.5 g/mol
InChI Key: AQDZTMUBPWBVJP-UHFFFAOYSA-N
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Description

Methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride is a complex organic compound that features a unique structure combining adamantane, benzimidazole, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium bicarbonate, potassium carbonate.

    Solvents: Dimethylformamide, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety is known to interact with hydrophobic pockets in proteins, while the benzimidazole and imidazole rings can form hydrogen bonds and π-π interactions with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride is unique due to its combination of adamantane, benzimidazole, and imidazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O2.2ClH/c1-32(30-15-21-12-22(16-30)14-23(13-21)17-30)19-24-27(28(35)36-2)34-26-11-7-6-10-25(26)33(29(34)31-24)18-20-8-4-3-5-9-20;;/h3-11,21-23H,12-19H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDZTMUBPWBVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(N2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4)C(=O)OC)C56CC7CC(C5)CC(C7)C6.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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